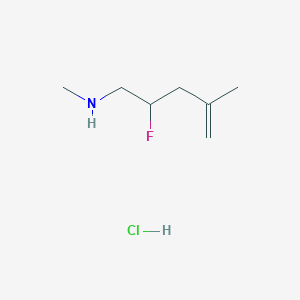
(2-Fluoro-4-methylpent-4-en-1-yl)(methyl)amine hydrochloride
Übersicht
Beschreibung
(2-Fluoro-4-methylpent-4-en-1-yl)(methyl)amine hydrochloride is a chemical compound with the molecular formula C_8H_15FNCl. It is a derivative of amphetamine and is known for its potential use in the treatment of attention-deficit hyperactivity disorder (ADHD). This compound has garnered interest in scientific research due to its unique structure and pharmacological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2-Fluoro-4-methylpent-4-en-1-yl)(methyl)amine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 2-fluorobutane as the starting material.
Formation of the Alkene: The 2-fluorobutane undergoes a dehydrohalogenation reaction to form 2-fluoropentene.
Methylation: The 2-fluoropentene is then methylated using methyl iodide to form 2-fluoro-4-methylpent-4-en-1-yl methyl ether.
Amination: The ether is subsequently converted to the corresponding amine through amination using ammonia or an amine source.
Hydrochloride Formation: Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthetic process.
Analyse Chemischer Reaktionen
Types of Reactions: (2-Fluoro-4-methylpent-4-en-1-yl)(methyl)amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alkene derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) and hydrogen gas (H_2) are often used.
Substitution: Nucleophiles like sodium azide (NaN_3) and various alkyl halides can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Alcohols, ketones, carboxylic acids.
Reduction Products: Amines, alkenes.
Substitution Products: Various fluorinated derivatives.
Wissenschaftliche Forschungsanwendungen
(2-Fluoro-4-methylpent-4-en-1-yl)(methyl)amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on neurotransmitter systems.
Medicine: It is investigated for its potential use in treating ADHD and other neurological disorders.
Industry: The compound may be used in the development of new pharmaceuticals and chemical products.
Wirkmechanismus
The mechanism by which (2-Fluoro-4-methylpent-4-en-1-yl)(methyl)amine hydrochloride exerts its effects involves its interaction with neurotransmitter systems in the brain. It is believed to increase the release of dopamine and norepinephrine, which are associated with improved attention and focus. The molecular targets and pathways involved include the dopamine transporter (DAT) and norepinephrine transporter (NET).
Vergleich Mit ähnlichen Verbindungen
Methylphenidate (Ritalin)
Dextroamphetamine
Amphetamine
Eigenschaften
IUPAC Name |
2-fluoro-N,4-dimethylpent-4-en-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14FN.ClH/c1-6(2)4-7(8)5-9-3;/h7,9H,1,4-5H2,2-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVTOETRWOPPQPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CC(CNC)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















